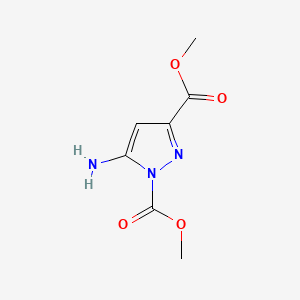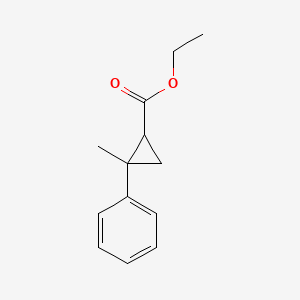![molecular formula C6H9N5 B14020341 2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-33-7](/img/structure/B14020341.png)
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its fused ring structure, which includes both triazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with acylating agents followed by cyclization using ammonium acetate (NH4OAc) under reflux conditions . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiproliferative agent, antimicrobial, anti-inflammatory, and analgesic properties
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like phosphatidylinositol 3-kinase (PI3K) or protein tyrosine kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused ring system and are known for their kinase inhibitory activities.
Uniqueness
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
58950-33-7 |
|---|---|
Formule moléculaire |
C6H9N5 |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
2,5-dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H9N5/c1-4-7-3-5-6(8-4)10-11(2)9-5/h3H2,1-2H3,(H,7,8,10) |
Clé InChI |
QSEHDRBLVSNUJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCC2=NN(N=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)







![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)

